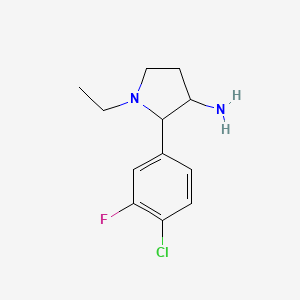
2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine
描述
2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C12H16ClFN2
- Molecular Weight : 240.73 g/mol
- CAS Number : 64074682
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values of this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 32.0 |
| Klebsiella pneumoniae | 64.0 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The following table presents the MIC values against common fungal strains:
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32.0 |
| Aspergillus niger | 64.0 |
| Fusarium oxysporum | 128.0 |
The results indicate that while the compound shows some antifungal potential, it is less effective compared to its antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. Substituents such as halogens on the aromatic ring play a crucial role in enhancing the bioactivity of these compounds. For instance, the presence of chlorine and fluorine atoms in this compound is believed to contribute positively to its antibacterial efficacy.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrrolidine derivatives in drug development:
- Study on Antimicrobial Properties : A study published in MDPI demonstrated that various pyrrolidine derivatives, including those with halogen substitutions, exhibited varying degrees of antimicrobial activity against both bacterial and fungal pathogens . The study concluded that modifications to the pyrrolidine structure could lead to enhanced bioactivity.
- Pyrrolidine Derivatives Against Mycobacterium tuberculosis : Another investigation focused on the design of new compounds targeting Mycobacterium tuberculosis, revealing that certain pyrrolidine derivatives showed promising results with MIC values as low as . This indicates a potential avenue for further exploration of this compound in tuberculosis treatment.
属性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJUMFRAYAWCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















